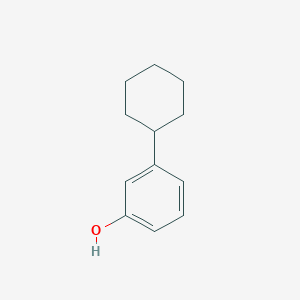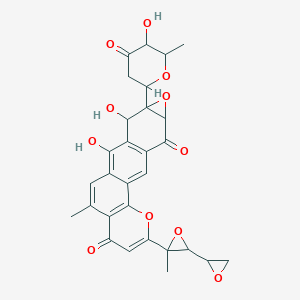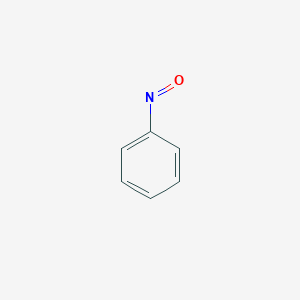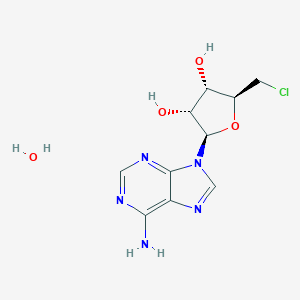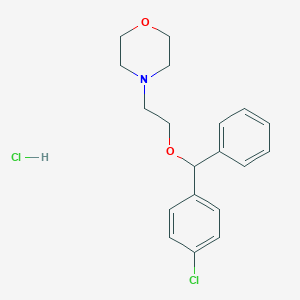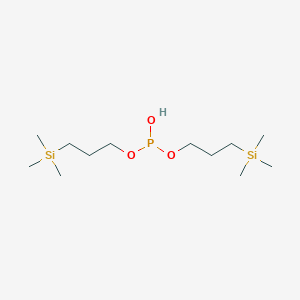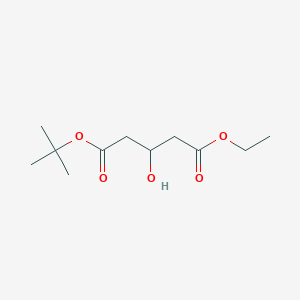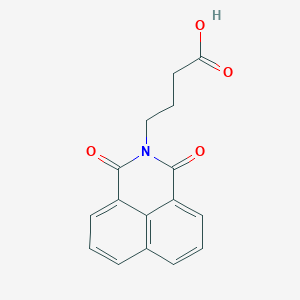
Virstatin
Overview
Description
Virstatin is a small molecule that inhibits the activity of the cholera protein, ToxT . Its activity in cholera was first published in 2005 in a paper that described the screening of a chemical library in a phenotypic screen and subsequent testing of one of the hits in infected mice .
Synthesis Analysis
This compound is an isoquinoline alkaloid and can be synthesized by a simple two-step synthesis . The synthesis of this compound has been covered in a video which discusses the experimental spectroscopic results . A detailed two-step synthesis of this compound is also available .Molecular Structure Analysis
The interaction of this compound with human serum albumin (HSA) has been studied using various biophysical methods . The distance ® between donor (Trp214 in HSA) and acceptor (this compound), obtained from Forster-type fluorescence resonance energy transfer (FRET), was found to be 3.05 nm .Chemical Reactions Analysis
The interaction of this compound with human serum albumin (HSA) has been studied using absorption and fluorescence spectroscopy . The binding was found to be an enthalpy-driven process .Physical And Chemical Properties Analysis
This compound has a molar mass of 283.283 g·mol −1, a density of 1.40 g/cm 3, a melting point of 180–183 °C (356–361 °F), and a boiling point of 536.52 °C (997.74 °F) .Scientific Research Applications
Interaction with Human Serum Albumin
Virstatin has been studied for its interaction with human serum albumin (HSA), which is significant for understanding its behavior in the human body. This interaction was analyzed using various biophysical methods, revealing insights into the binding process and conformational changes of HSA due to this compound interaction (Chatterjee et al., 2012).
Inhibitor of Vibrio cholerae Virulence
This compound is notable for inhibiting virulence regulation in Vibrio cholerae, the bacterium responsible for cholera. It specifically targets the transcriptional regulator ToxT, preventing the expression of cholera toxin and the toxin coregulated pilus, critical virulence factors in V. cholerae. This inhibition is beneficial for protecting against intestinal colonization by V. cholerae in vivo (Hung et al., 2005).
Synthesis for Educational Purposes
The synthesis of this compound has been explored as an educational exercise in organic chemistry. This involves a two-step synthesis process, providing students with practical experience in synthesis, purification, and spectral characterization of this compound (McDonald, 2009).
Resistance Mechanisms in Vibrio cholerae
Research on this compound also includes studying its resistance mechanisms in non-O1/non-O139 strains of Vibrio cholerae. This investigation helps in understanding how certain strains can resist the inhibitory effects of this compound, which is crucial for developing more effective treatments against cholera (Shakhnovich et al., 2007).
Enhanced Antimicrobial Activity
This compound has been conjugated with gold nanoparticles to enhance its antimicrobial activity against Vibrio cholerae. This innovative approach has shown to improve the efficacy of this compound, offering new possibilities in the treatment of cholera (Jana et al., 2021).
Inhibiting Dimerization of ToxT
This compound is unique in its ability to inhibit the dimerization of the transcriptional activator ToxT in Vibrio cholerae. This finding is significant as it indicates a novel class of inhibitors that disrupt protein-protein interactions, specifically homodimerization, which is essential for the activation of certain virulence factors (Shakhnovich et al., 2007).
Anti-Adhesive Surfaces
The application of this compound in creating anti-adhesive surfaces has been explored. This involves covalently immobilizing this compound on silicon surfaces to prevent biofilm development by Acinetobacter baumannii, showcasing its potential in combating biofilm-associated issues (Reffuveille et al., 2016).
Inhibiting Biofilm Formation and Motility
This compound has been shown to inhibit biofilm formation and motility in Acinetobacter baumannii, an opportunistic nosocomial pathogen. Its action on pili biogenesis demonstrates its antibiofilm activity, affecting a significant number of clinical isolates (Chabane et al., 2014).
Mechanism of Action
Target of Action
Virstatin is a small molecule that primarily targets the cholera protein, ToxT . ToxT is a key virulence factor in Vibrio cholerae, the bacterium responsible for cholera . It plays a crucial role in the expression of other virulence factors, including cholera toxin and the toxin-coregulated pilus .
Mode of Action
This compound acts by inhibiting the activity of ToxT . It achieves this by preventing the dimerization of the transcriptional activator ToxT . This inhibition disrupts the ability of ToxT to activate the expression of virulence factors, thereby reducing the virulence of Vibrio cholerae .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ToxT-regulated virulence pathway in Vibrio cholerae . By inhibiting ToxT, this compound prevents the expression of the cholera toxin and the toxin-coregulated pilus . These are major virulence factors that contribute to the pathogenicity of Vibrio cholerae .
Pharmacokinetics
It is known that this compound interacts with human serum albumin, which could potentially influence its distribution and elimination
Result of Action
The primary result of this compound’s action is a significant reduction in the virulence of Vibrio cholerae . By inhibiting ToxT, this compound prevents the expression of key virulence factors, thereby reducing the bacterium’s ability to cause disease . In addition, this compound has been shown to inhibit biofilm formation and motility in Acinetobacter baumannii, demonstrating its potential as an antibiofilm agent .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the formation of biofilms, which this compound inhibits, can be influenced by factors such as nutrient availability and physical conditions . .
Safety and Hazards
Virstatin is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Biochemical Analysis
Biochemical Properties
Virstatin interacts with human serum albumin (HSA) through various biophysical methods . The binding of this compound to HSA was monitored using different isomeric forms of HSA by absorption and fluorescence spectroscopy .
Cellular Effects
The interaction of this compound with HSA leads to a considerable quenching of the intrinsic fluorescence of HSA . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The distance between the donor (Trp214 in HSA) and the acceptor (this compound), obtained from Forster-type fluorescence resonance energy transfer (FRET), was found to be 3.05 nm . This indicates that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The binding of this compound to HSA is an enthalpy-driven process . Over time, this interaction leads to conformational changes in HSA, as observed from circular dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy . This suggests that this compound may have long-term effects on cellular function.
properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXRDXTYPCPBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Record name | Virstatin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Virstatin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237406 | |
| Record name | Isodibut | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
88909-96-0 | |
| Record name | Virstatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88909-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodibut | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088909960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodibut | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIRSTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SR2Q1Y6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




